5-(2-(Diethylamino)pyridin-4-yl)thiazol-2-amine
CAS No.: 1395492-71-3
Cat. No.: VC2768337
Molecular Formula: C12H16N4S
Molecular Weight: 248.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1395492-71-3 |
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Molecular Formula | C12H16N4S |
Molecular Weight | 248.35 g/mol |
IUPAC Name | 5-[2-(diethylamino)pyridin-4-yl]-1,3-thiazol-2-amine |
Standard InChI | InChI=1S/C12H16N4S/c1-3-16(4-2)11-7-9(5-6-14-11)10-8-15-12(13)17-10/h5-8H,3-4H2,1-2H3,(H2,13,15) |
Standard InChI Key | SOEUQEYBSLNBFB-UHFFFAOYSA-N |
SMILES | CCN(CC)C1=NC=CC(=C1)C2=CN=C(S2)N |
Canonical SMILES | CCN(CC)C1=NC=CC(=C1)C2=CN=C(S2)N |
Introduction
Chemical Structure and Properties
Molecular Architecture
5-(2-(Diethylamino)pyridin-4-yl)thiazol-2-amine features a thiazole ring directly connected to a pyridine ring. The compound contains an amino group (-NH₂) at the 2-position of the thiazole ring and a diethylamino group at the 2-position of the pyridine ring. This structure bears close resemblance to 5-(2-(Diethylamino)pyridin-4-yl)-4-methylthiazol-2-amine (CAS: 154496-72-7), differing only in the absence of a methyl group at the 4-position of the thiazole ring .
Structure-Property Relationships
The structural elements of 5-(2-(Diethylamino)pyridin-4-yl)thiazol-2-amine likely contribute to specific pharmacological properties:
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The thiazole ring serves as a common heterocyclic scaffold in medicinal chemistry, known for its stability and presence in various bioactive compounds.
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The primary amino group at the 2-position of the thiazole ring provides a hydrogen bond donor site, potentially enhancing target binding interactions.
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The diethylamino substituent on the pyridine ring likely influences the compound's lipophilicity and may contribute to improved cell permeability.
Comparative Structural Analysis
The compound shares structural features with several thiazole derivatives described in medicinal chemistry literature. Particularly noteworthy is its similarity to compounds investigated as CDK4/6 inhibitors, such as the series described in the Journal of Medicinal Chemistry (2017) .
Table 1: Structural Comparison with Related Compounds
Synthesis Methodologies
Synthetic Challenges and Considerations
Several factors may influence the synthetic efficiency:
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Regioselectivity during thiazole ring formation
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Reaction conditions optimization to minimize side products
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Purification strategies to achieve high purity
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Scalability considerations for larger-scale synthesis
Biological Activity and Pharmacological Properties
Structure-Activity Relationships
Research on structurally related compounds provides insights into potential structure-activity relationships (SAR) relevant to 5-(2-(Diethylamino)pyridin-4-yl)thiazol-2-amine:
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Substitution at the thiazole C2 position significantly influences binding affinity and selectivity for kinase targets. The literature indicates that monosubstitution with a cyclopentyl group at this position provided optimal enzymatic and cellular potencies in a related series .
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The methyl group at the C4 position of the thiazole ring has been found to be optimal in some series. The absence of this group in our compound of interest may alter its activity profile .
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The nature of the linkage between the thiazole and pyridine rings impacts biological activity. Many potent CDK4/6 inhibitors incorporate a pyrimidine linker between these rings, which is absent in our compound .
Table 2: Potential SAR Implications for 5-(2-(Diethylamino)pyridin-4-yl)thiazol-2-amine
Structural Feature | Observed Effect in Related Compounds | Potential Impact on Target Compound |
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Primary amino group at thiazole C2 | May provide hydrogen bonding interactions with target | Could influence binding mode and selectivity |
Absence of methyl at thiazole C4 | Methyl group was optimal in reported CDK4/6 inhibitor series | May result in altered potency/selectivity profile |
Diethylamino group on pyridine | Contributes to favorable pharmacokinetic properties | Likely enhances lipophilicity and cell permeability |
Direct thiazole-pyridine connection | Compounds with pyrimidine linker showed high potency | May significantly affect binding orientation |
Research Applications
Structure Optimization Opportunities
Several opportunities exist for structural optimization:
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Substitution at the primary amino group of the thiazole ring to explore different binding interactions
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Introduction of a methyl group at the C4 position of the thiazole to assess impact on potency and selectivity
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Modification of the diethylamino substituent to optimize pharmacokinetic properties
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Introduction of a pyrimidine linker between the thiazole and pyridine rings to more closely mimic known potent CDK4/6 inhibitors
Research Gaps and Future Directions
Critical areas for future investigation include:
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Comprehensive synthesis and characterization of 5-(2-(Diethylamino)pyridin-4-yl)thiazol-2-amine
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Evaluation of kinase inhibitory activity, particularly against CDK4/6 and related kinases
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Assessment of antiproliferative effects against various cancer cell lines
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Determination of selectivity profile against a panel of kinases
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Investigation of pharmacokinetic properties and in vivo efficacy in relevant disease models
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